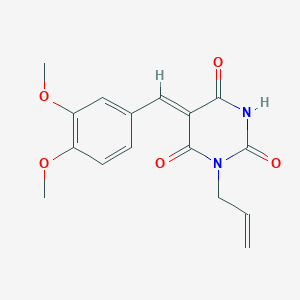
1-allyl-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DMPT, is a synthetic compound that has gained significant attention in the field of animal nutrition. DMPT is a feed attractant that has been shown to improve the palatability of feed, increase feed intake, and enhance animal growth. In recent years, DMPT has become an important additive in the animal feed industry due to its potential to improve animal production and reduce environmental pollution.
作用机制
The mechanism of action of DMPT as a feed attractant is not fully understood. However, it is believed that DMPT acts on the olfactory receptors in the nasal cavity of animals, stimulating the appetite and increasing feed intake. DMPT has also been shown to affect the secretion of digestive enzymes, which may contribute to its feed attractant properties.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects in animals. Studies have shown that DMPT can increase the activity of digestive enzymes, improve nutrient absorption, and enhance the immune system. DMPT has also been shown to reduce the levels of harmful gases such as ammonia and hydrogen sulfide in animal waste, which can help to reduce environmental pollution.
实验室实验的优点和局限性
DMPT has several advantages as a feed attractant in lab experiments. It is easy to handle, has a long shelf life, and can be easily incorporated into animal feed. DMPT is also effective at low concentrations, making it a cost-effective option for researchers. However, DMPT has some limitations, including the need for careful control of dosage and potential interactions with other feed additives.
未来方向
There are several potential future directions for research on DMPT. One area of interest is the development of new synthesis methods that can improve the yield and purity of DMPT. Another area of research is the investigation of the mechanisms underlying the feed attractant properties of DMPT. Additionally, there is a need for further research on the effects of DMPT on animal health and the environment. Overall, DMPT has significant potential as a feed attractant in animal nutrition, and further research in this area is warranted.
合成方法
DMPT can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. The chalcone is then reacted with urea and ammonium acetate to form DMPT. The synthesis of DMPT is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
DMPT has been extensively studied in the field of animal nutrition, and its potential as a feed attractant has been well established. Several studies have shown that DMPT can improve the palatability of feed and increase feed intake in various animal species, including pigs, chickens, and fish. DMPT has also been shown to enhance animal growth and improve feed conversion efficiency.
属性
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-4-7-18-15(20)11(14(19)17-16(18)21)8-10-5-6-12(22-2)13(9-10)23-3/h4-6,8-9H,1,7H2,2-3H3,(H,17,19,21)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYKJIKOTZJAS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3,4-dimethoxybenzylidene)-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

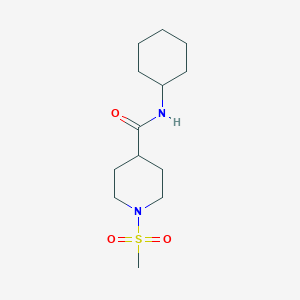
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
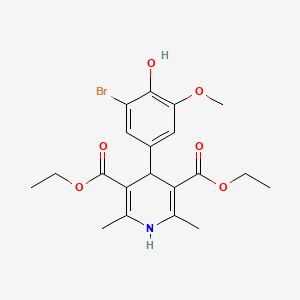
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
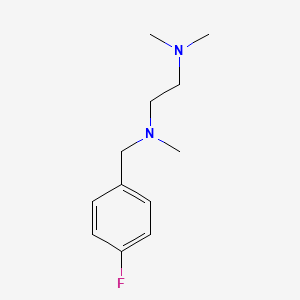
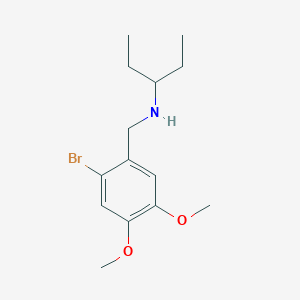
![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
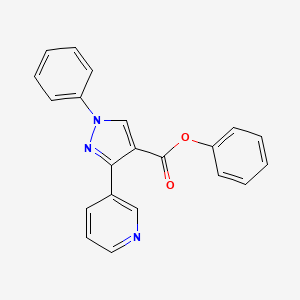
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)